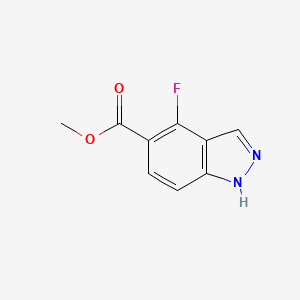

methyl 4-fluoro-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoro-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMALPYKUYVAWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732984 | |

| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-82-9 | |

| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Methyl 4-fluoro-1H-indazole-5-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic nature, consisting of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview of a robust and efficient synthesis pathway for methyl 4-fluoro-1H-indazole-5-carboxylate, a key building block for the development of novel therapeutics. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

A Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be logically approached in a three-stage process, beginning with the construction of the core fluorinated indazole ring system, followed by the introduction of the carboxylate functionality, and culminating in the final esterification. This pathway is designed for efficiency, scalability, and control over regiochemistry.

Caption: Overall synthetic strategy for this compound.

Stage 1: Construction of the 5-Bromo-4-fluoro-1H-indazole Core

The initial stage focuses on the synthesis of the key intermediate, 5-bromo-4-fluoro-1H-indazole, starting from the commercially available 3-fluoro-2-methylaniline. This process involves a carefully orchestrated sequence of bromination and diazotization-cyclization.

Step 1.1: Regioselective Bromination of 3-Fluoro-2-methylaniline

The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and fluoro groups guide the incoming electrophile. The strongly activating amino group directs ortho and para, while the moderately deactivating fluoro group directs ortho and para. The steric hindrance from the adjacent methyl group favors bromination at the position para to the amino group.

Experimental Protocol:

-

Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Cool the solution to a temperature between -10°C and 10°C.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-Fluoro-2-methylaniline | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating Agent |

| Acetonitrile | 10-15 volumes | Solvent |

| Temperature | -10 to 10 °C | Control reactivity and selectivity |

| Reaction Time | 1-2 hours | Time to completion |

Step 1.2: Diazotization and Intramolecular Cyclization

The subsequent step involves the formation of the indazole ring through a diazotization reaction followed by an intramolecular cyclization. This classic transformation in heterocyclic chemistry provides an efficient route to the desired indazole core.[1]

Experimental Protocol:

-

Dissolve 4-bromo-3-fluoro-2-methylaniline in a suitable solvent like toluene.

-

Add acetic acid to the mixture.

-

Heat the solution to approximately 110°C.

-

Slowly add isoamyl nitrite to initiate the diazotization.

-

Maintain the temperature and stir for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and concentrate to dryness.

-

The crude product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, is then subjected to deprotection.

Step 1.3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole

The acetyl protecting group on the indazole nitrogen is removed under basic conditions to yield the final intermediate of this stage.[1]

Experimental Protocol:

-

Suspend the crude 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

-

Add a base such as potassium carbonate.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.

Stage 2: Introduction of the Carboxylate Moiety

With the 5-bromo-4-fluoro-1H-indazole in hand, the next critical transformation is the introduction of the carboxylate group at the 5-position. A palladium-catalyzed carboxylation reaction is a modern and efficient method for this conversion.

Step 2.1: Palladium-Catalyzed Carboxylation

This step involves the conversion of the aryl bromide to a carboxylic acid using carbon dioxide as the C1 source. This transformation is typically mediated by a palladium catalyst in the presence of a suitable ligand and a reducing agent.

Experimental Protocol:

-

In a pressure vessel, combine 5-bromo-4-fluoro-1H-indazole, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., dppf).

-

Add a suitable solvent (e.g., DMF) and a base (e.g., K2CO3).

-

Pressurize the vessel with carbon dioxide gas (CO2).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir for several hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction, carefully vent the CO2 pressure, and acidify the mixture with an aqueous acid (e.g., HCl).

-

Extract the product, 4-fluoro-1H-indazole-5-carboxylic acid, with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

| Reagent/Parameter | Example/Value | Purpose |

| 5-Bromo-4-fluoro-1H-indazole | 1.0 eq | Substrate |

| Palladium(II) Acetate | 0.05-0.1 eq | Catalyst Precursor |

| dppf | 0.1-0.2 eq | Ligand |

| Potassium Carbonate | 2.0-3.0 eq | Base |

| Carbon Dioxide | 10-50 atm | Carboxylating Agent |

| DMF | 10-20 volumes | Solvent |

| Temperature | 100-120 °C | Promote reaction rate |

Stage 3: Final Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, reliable, and scalable method for this transformation.[2]

Step 3.1: Fischer Esterification

This acid-catalyzed reaction between the carboxylic acid and methanol yields the desired methyl ester.

Experimental Protocol:

-

Suspend 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer with brine, dry it over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-fluoro-1H-indazole-5-carboxylate

This guide provides a comprehensive overview of the physicochemical properties of methyl 4-fluoro-1H-indazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific ester, this document synthesizes information from its parent carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid, and other closely related analogues. This approach, grounded in established chemical principles, offers valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, renowned for its rigid bicyclic structure that allows for precise orientation of substituents to interact with biological targets.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, and potent antitumor properties.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Moreover, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence molecular conformation, potentially leading to stronger and more selective binding to target proteins.[1] This modification often increases lipophilicity, which can enhance a compound's ability to traverse cellular membranes and improve its oral bioavailability.[1] Consequently, fluorinated indazole scaffolds like this compound are of great interest for the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters for the ester are often predicted based on the available data for the parent carboxylic acid.

| Property | Value (for this compound) | Value (for 4-fluoro-1H-indazole-5-carboxylic acid) | Source |

| CAS Number | Not explicitly found | 1041481-59-7 | [2][3][4] |

| Molecular Formula | C₉H₇FN₂O₂ | C₈H₅FN₂O₂ | [2][3] |

| Molecular Weight | 194.16 g/mol | 180.14 g/mol | [2][3] |

| Predicted Boiling Point | Not directly available | 434.2±25.0 °C | [2] |

| Predicted Density | Not directly available | 1.610 g/cm³ | [2] |

Esterification of the carboxylic acid to the methyl ester is expected to decrease the boiling point due to the removal of intermolecular hydrogen bonding from the carboxylic acid dimer. The density is not expected to change significantly.

Solubility Profile

-

DMF: 16 mg/ml

-

DMSO: 16 mg/ml

-

Ethanol: 12.5 mg/ml

-

DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

It is anticipated that this compound will exhibit good solubility in polar aprotic organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol. Its aqueous solubility is expected to be low, a common characteristic of small, relatively nonpolar organic molecules. The esterification of the carboxylic acid group removes a site for deprotonation, thus the ester's solubility will be less pH-dependent compared to the parent acid.

Synthesis and Reactivity

The synthesis of this compound would typically proceed through the esterification of its parent carboxylic acid, 4-fluoro-1H-indazole-5-carboxylic acid.

Proposed Synthetic Workflow: Fischer Esterification

A standard and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step-by-step Protocol:

-

Dissolution: Dissolve 4-fluoro-1H-indazole-5-carboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: Fischer esterification of 4-fluoro-1H-indazole-5-carboxylic acid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the target compound. While a full experimental dataset for this compound is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F). A signal for the ester carbonyl carbon (~160-170 ppm) and the methyl ester carbon (~52 ppm). |

| ¹⁹F NMR | A singlet for the fluorine atom attached to the indazole ring. |

| IR | A characteristic N-H stretching band (~3300 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C-F stretching bands. |

| Mass Spec (HRMS) | An accurate mass measurement corresponding to the molecular formula C₉H₇FN₂O₂. |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present in the molecule.

-

Indazole N-H: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications at this position.

-

Ester Group: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a catalyst.

-

Aromatic Ring: The fluorinated benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the indazole ring and the fluorine atom will influence the regioselectivity and reactivity.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dark place to prevent degradation.

Caption: Key reactivity of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, combining the privileged indazole scaffold with the beneficial effects of fluorination. While direct experimental data for this specific ester is limited, a comprehensive understanding of its physicochemical properties can be effectively inferred from its parent carboxylic acid and other related analogues. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering a valuable resource for researchers in the field of drug discovery and development. Further experimental characterization of this compound is warranted to fully elucidate its potential.

References

An In-Depth Technical Guide to Methyl 4-fluoro-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-1H-indazole-5-carboxylate is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] The strategic placement of the fluoro and methyl carboxylate groups on the indazole ring system offers unique physicochemical properties that are of considerable interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and the broader context of its utility in drug discovery.

Chemical Identity and Structure

The structural and identifying information for this compound is crucial for its application in a research setting.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 473416-82-9 |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.17 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

The Indazole Scaffold in Medicinal Chemistry

Indazole-containing derivatives are a cornerstone in the development of modern therapeutics, particularly in oncology.[1][2] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a versatile scaffold that can be readily functionalized to modulate its biological activity. Several FDA-approved drugs, such as Niraparib (a PARP inhibitor) and Axitinib (a tyrosine kinase inhibitor), feature the indazole core, highlighting its clinical significance. The incorporation of a fluorine atom, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step pathway, often starting from readily available precursors. A plausible synthetic route involves the formation of the indazole ring system, followed by functional group manipulations to introduce the carboxylate and fluoro substituents at the desired positions.

A key intermediate in the synthesis is 4-fluoro-1H-indazole-5-carboxylic acid (CAS No: 1041481-59-7). The synthesis of this acid can be achieved from 4-fluoro-1H-indazole-5-carbonitrile.[3] The carbonitrile is subjected to hydrolysis under acidic conditions to yield the carboxylic acid.[3]

Experimental Protocol: Hydrolysis of 4-fluoro-1H-indazole-5-carbonitrile

-

To 1.65 g of 4-fluoro-1H-indazole-5-carbonitrile, add 8 mL of glacial acetic acid, 8 mL of water, and 16 mL of concentrated sulfuric acid.[3]

-

Stir the mixture at 110°C for 4 hours.[3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, allow the reaction solution to cool to room temperature.

-

Carefully quench the reaction mixture by pouring it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford 4-fluoro-1H-indazole-5-carboxylic acid.[3]

The final step in the synthesis of the target compound is the esterification of the carboxylic acid.

Experimental Protocol: Methyl Esterification

-

Suspend 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1041481-59-7 | 4-Fluoro-1H-indazole-5-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Ascendant Role of 4-Fluoro-1H-Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

In the landscape of contemporary medicinal chemistry, the 1H-indazole core has emerged as a privileged scaffold, forming the foundation of numerous clinically approved and investigational drugs.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for engaging with a multitude of biological targets. The strategic introduction of a fluorine atom at the 4-position of this indazole core has proven to be a pivotal modification, significantly enhancing the pharmacological properties of these derivatives. This technical guide provides an in-depth exploration of the biological activities of 4-fluoro-1H-indazole derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The fluorination of the indazole ring is not a trivial substitution; the high electronegativity of the fluorine atom profoundly influences the molecule's electron distribution, acidity, and metabolic stability.[2] These alterations can lead to enhanced binding affinity for target proteins, improved cell permeability, and a more favorable pharmacokinetic profile. Consequently, 4-fluoro-1H-indazole derivatives have garnered significant attention for their potent and often selective inhibitory activities against key enzymes implicated in disease pathogenesis, particularly protein kinases.

Kinase Inhibition: A Primary Modality of Action

A predominant and highly successful application of 4-fluoro-1H-indazole derivatives lies in the development of protein kinase inhibitors.[3] These enzymes play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers. The 1H-indazole scaffold is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP. The 4-fluoro substituent can further enhance these interactions and exploit other binding pockets, leading to potent and selective inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification or mutations, is a known driver in various cancers.[4] Several 4-fluoro-1H-indazole derivatives have been investigated as potent FGFR inhibitors.

Signaling Pathway:

Caption: FGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship Insights: The 4-fluoro substitution on the indazole ring has been shown to be critical for potent FGFR inhibition. Studies have indicated that this fluorine atom can form favorable interactions with the kinase hinge region. For instance, in a series of 1H-indazol-3-amine derivatives, the presence of a fluorine atom at the 4-position was found to be more favorable for activity than at other positions. The nature of the substituent at the 6-position of the indazole ring also significantly impacts potency and selectivity.[5]

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The RAS-RAF-MEK-ERK (MAPK) pathway is another critical signaling cascade that is frequently hyperactivated in cancer. ERK1 and ERK2 are the terminal kinases in this pathway, and their inhibition is a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[6][7]

Signaling Pathway:

Caption: ERK1/2 Signaling Pathway and Inhibition.

Structure-Activity Relationship Insights: Indazole amide-based derivatives have been explored as potent ERK1/2 inhibitors.[8] The 4-fluoro-1H-indazole core serves as an effective anchor in the ATP-binding site. Modifications to the amide portion of the molecule have been shown to significantly influence potency and selectivity, highlighting the importance of exploring the solvent-exposed region of the kinase.

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in several cancers and is associated with centrosome amplification and genomic instability.[9][10][11] Inhibition of PLK4 represents a targeted therapeutic strategy to induce mitotic defects and cell death in cancer cells.

Signaling Pathway:

Caption: PLK4 Signaling in Cell Cycle and Inhibition.

Structure-Activity Relationship Insights: Indazole-based compounds, such as axitinib, have demonstrated potent inhibitory activity against PLK4.[10] The development of selective PLK4 inhibitors has involved modifications to the indazole core to optimize interactions within the PLK4 active site. For example, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives bearing a 1H-indazol-6-yl moiety have been identified as potent and orally active PLK4 inhibitors.[12]

Quantitative Biological Activity Data

To provide a comparative overview, the following table summarizes the biological activity of representative 4-fluoro-1H-indazole derivatives against various kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |

| FGFR Inhibitor 1 | FGFR1 | 15.0 | Proliferation | KG-1 | 0.642 | [13] |

| FGFR Inhibitor 2 | FGFR4 | 2.4 | Proliferation | Huh7 | 0.021 | [4] |

| ERK Inhibitor 1 | ERK1/2 | 5 (ERK1/2) | Proliferation | HT29 | Not Reported | [8] |

| PLK4 Inhibitor 1 | PLK4 | <0.1 | Proliferation | IMR-32 | 0.948 | [11] |

| PLK4 Inhibitor 2 | PLK4 | 0.1 | Proliferation | MCF-7 | 1.3 | [14] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4-fluoro-1H-indazole derivatives.

Experimental Workflow: Kinase Inhibitor Screening

Caption: A general workflow for kinase inhibitor screening and validation.[15][16][17]

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method for determining the in vitro potency (IC50) of a compound against a specific protein kinase.[16]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (4-fluoro-1H-indazole derivative) dissolved in DMSO

-

Phosphocellulose filter plates

-

0.75% Phosphoric acid wash buffer

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[18]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (4-fluoro-1H-indazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 4-fluoro-1H-indazole scaffold has unequivocally established itself as a cornerstone in the design of potent and selective kinase inhibitors. The strategic incorporation of the 4-fluoro substituent consistently imparts favorable pharmacological properties, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of these derivatives, coupled with a deeper understanding of their interactions with target kinases, will undoubtedly fuel the development of next-generation therapeutics with enhanced efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and optimization of novel 4-fluoro-1H-indazole-based drug candidates, paving the way for future breakthroughs in targeted therapy.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. crossfire-oncology.com [crossfire-oncology.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Significance of Methyl 4-fluoro-1H-indazole-5-carboxylate

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure provides a precise three-dimensional arrangement for chemical substituents, enabling targeted interactions with a wide array of biological macromolecules. This has led to the development of numerous indazole-containing therapeutics with diverse pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, and potent antitumor properties.[2][3] The therapeutic success of kinase inhibitors like Pazopanib and Axitinib, both of which are built upon an indazole framework, highlights the profound impact of this heterocyclic system in oncology.[3][4]

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance their drug-like properties. Fluorination can significantly improve metabolic stability by blocking sites prone to oxidative metabolism. Moreover, the high electronegativity of fluorine can modulate the acidity of adjacent protons and influence molecular conformation, often leading to enhanced binding affinity and selectivity for the target protein.[3] This modification can also increase lipophilicity, which may improve cell membrane permeability and oral bioavailability. Consequently, fluorinated indazole scaffolds, such as this compound, are of immense interest to researchers dedicated to the design and synthesis of next-generation therapeutics.

Historical Context and Plausible Discovery

The synthesis of related compounds, such as 4-fluoro-1H-indazole-5-carboxylic acid, has been documented in patent literature, indicating its importance as a precursor in synthetic campaigns.[5] It is highly probable that this compound was first synthesized as a more reactive intermediate for amide bond formation or other coupling reactions, a common strategy in medicinal chemistry to facilitate the construction of compound libraries for high-throughput screening.

Synthetic Methodology: A Probable Route

The synthesis of this compound can be logically deduced from established synthetic transformations for analogous indazole systems. A plausible and efficient synthetic pathway would likely commence from a readily available fluorinated and functionalized aniline derivative.

A likely precursor for this synthesis is 4-fluoro-1H-indazole-5-carbonitrile. The synthesis of the target molecule, this compound, from this precursor has been described in the patent literature.[5] The process involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

Experimental Protocol: A Reconstructed Synthesis

The following protocol is a scientifically grounded reconstruction based on analogous procedures found in the chemical literature.

Step 1: Hydrolysis of 4-fluoro-1H-indazole-5-carbonitrile to 4-fluoro-1H-indazole-5-carboxylic acid

-

To a solution of 4-fluoro-1H-indazole-5-carbonitrile, add a mixture of glacial acetic acid, water, and concentrated sulfuric acid.

-

Heat the mixture to 110°C and stir for approximately 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully add it to ice-water.

-

The resulting precipitate, 4-fluoro-1H-indazole-5-carboxylic acid, is then collected by filtration, washed with water, and dried.

Step 2: Esterification of 4-fluoro-1H-indazole-5-carboxylic acid to this compound

-

Suspend the dried 4-fluoro-1H-indazole-5-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Neutralize the remaining acidic solution with a suitable base, such as saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for this compound.

Physicochemical Properties

While specific experimental data for this compound is not detailed in the provided search results, the properties of the parent acid and related compounds can provide some insight.

| Property | Value (for 4-fluoro-1H-indazole-5-carboxylic acid) | Reference |

| Molecular Formula | C8H5FN2O2 | [6] |

| Molecular Weight | 180.14 g/mol | [6] |

| Boiling Point (Predicted) | 434.2 ± 25.0 °C | [6] |

| Density (Predicted) | 1.610 g/cm³ | [6] |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules for drug discovery. The presence of the ester functional group allows for facile derivatization, particularly for the formation of amides, which are common linkages in pharmaceutical agents. The fluoro-substituted indazole core provides a metabolically stable scaffold with desirable electronic properties for protein-ligand interactions.

Given the established biological activities of other indazole derivatives, it is highly probable that this compound serves as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The indazole scaffold is a well-known hinge-binding motif for many protein kinases.[4] Derivatization of the carboxylate group can lead to the introduction of various side chains that can occupy other pockets of the kinase active site, leading to potent and selective inhibitors for cancer therapy.

-

Synthetic Cannabinoid Receptor Modulators: Some indazole derivatives have been identified as intermediates in the synthesis of synthetic cannabinoids.[7][8] While the specific utility of this compound in that area is not confirmed, its structural similarity to known precursors suggests potential applications.

Logical Relationship Diagram

Caption: The role of this compound in drug discovery.

Conclusion

This compound represents a strategically important, fluorinated heterocyclic building block in the field of medicinal chemistry. While its specific discovery is not prominently documented, its synthesis and utility can be inferred from the extensive research on related indazole-based compounds. Its value lies in its potential as a versatile intermediate for the creation of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer treatment. The continued exploration of compounds derived from this and similar scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-1H-indazole-5-carboxylic acid | 1041481-59-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 6. 4-Fluoro-1H-indazole-5-carboxylic acid CAS#: 1041481-59-7 [chemicalbook.com]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-fluoro-1H-indazole-5-carboxylate: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on methyl 4-fluoro-1H-indazole-5-carboxylate. We will delve into its fundamental chemical properties, provide a detailed, field-proven synthesis protocol, and explore its significance and application within the broader context of pharmaceutical research, grounded in authoritative references.

Core Molecular Attributes

This compound is a fluorinated heterocyclic compound featuring the indazole scaffold. The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases. The strategic placement of the fluorine atom at the 4-position and the methyl ester at the 5-position makes this molecule a versatile building block for creating more complex and potent drug candidates.

Molecular Formula and Weight

The chemical structure and key quantitative data for the molecule are summarized below. The molecular formula is C₉H₇FN₂O₂ , and the calculated molecular weight is approximately 194.17 g/mol .

| Property | Value |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)C=NN2)F |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available precursor, 4-fluoro-1H-indazole-5-carbonitrile. The causality behind this pathway lies in the robust and high-yielding nature of each transformation: first, a strong acid hydrolysis to convert the nitrile into a carboxylic acid, followed by a classic Fischer esterification to yield the final methyl ester.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the transformation from the starting material to the final product.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 4-fluoro-1H-indazole-5-carboxylic acid

This initial step is critical for converting the chemically stable nitrile group into a carboxylic acid, which is susceptible to esterification. The use of a mixture of strong acids (sulfuric and acetic) and heat provides the necessary energy to drive the complete hydrolysis of the carbon-nitrogen triple bond.

Protocol based on Production Example II-13-c from US Patent 6,982,274 B2[1]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-1H-indazole-5-carbonitrile (1.0 eq), glacial acetic acid (approx. 5 mL per gram of nitrile), water (approx. 5 mL per gram of nitrile), and concentrated sulfuric acid (approx. 10 mL per gram of nitrile).

-

Heating: Heat the reaction mixture to 110°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

-

Isolation: The resulting precipitate (4-fluoro-1H-indazole-5-carboxylic acid) is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under a vacuum to yield the intermediate product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[2] Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, ensuring a high conversion rate of the carboxylic acid to the desired methyl ester.

Protocol adapted from standard Fischer Esterification procedures[2][3]:

-

Reaction Setup: Suspend the 4-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) obtained from Step 1 in anhydrous methanol (used in large excess, approx. 20-30 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The solid should dissolve as the reaction progresses.

-

Monitoring: Monitor the reaction for the disappearance of the starting material via TLC.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Significance in Drug Discovery

The indazole scaffold is a cornerstone in the development of targeted therapies. Its unique bicyclic structure, containing both hydrogen bond donors and acceptors, allows it to mimic the purine core of ATP, making it an effective hinge-binding fragment for many protein kinase inhibitors.[4]

Derivatives of indazole have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, antitumor effects.[4][5][6] Several FDA-approved drugs, such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor), feature the indazole core, highlighting its clinical and commercial importance.[4]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to improved pharmacokinetic profiles.[7] Therefore, this specific molecule serves as a highly valuable starting point for the synthesis of novel, fluorinated indazole-based drug candidates.

Characterization and Quality Control

For a self-validating protocol, rigorous analytical characterization of the final product is essential. The following table outlines the expected analytical data for this compound.

| Analysis Type | Expected Results |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, a singlet for the methyl ester protons around 3.9-4.0 ppm, and a broad singlet for the N-H proton (>10 ppm). |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-140 ppm), and the methyl carbon (~52 ppm). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 195.05. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

References

- 1. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ossila.com [ossila.com]

A Technical Guide to the Solubility of Methyl 4-fluoro-1H-indazole-5-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-fluoro-1H-indazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of established experimental data, this document establishes a predictive framework based on first principles of molecular structure, polarity, and intermolecular forces. It serves as an essential resource for researchers, chemists, and formulation scientists, offering theoretical insights into solvent selection and providing a detailed, field-proven protocol for empirical solubility determination via the shake-flask method.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, most notably in drug discovery and development. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for synthesis, purification, formulation, and screening. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating reaction kinetics, and hindering the development of effective delivery systems. This guide addresses the current information gap by providing a robust theoretical and practical framework for approaching the solubility of this specific indazole derivative.

Molecular Structure and Physicochemical Predictions

To predict the solubility of a compound, a thorough analysis of its molecular structure is the logical starting point. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Analysis of Functional Groups and Polarity

The solubility behavior of this compound is governed by the interplay of its constituent functional groups:

-

Indazole Ring System: This bicyclic aromatic system is inherently polar due to the presence of two nitrogen atoms. The N-H group is a potent hydrogen bond donor , while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor .

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a strong hydrogen bond acceptor , and the ester group as a whole contributes significantly to the molecule's overall polarity.

-

Fluorine Atom (-F): As a highly electronegative atom, the fluorine substituent introduces a dipole moment, increasing the polarity of the aromatic ring.

Overall Predicted Polarity: Based on this analysis, this compound is predicted to be a moderately polar molecule . The presence of both hydrogen bond donor (N-H) and multiple acceptor sites (N, C=O, -OCH₃, F) suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

Predicting Solubility in Organic Solvents: A Theoretical Approach

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This can be further refined using the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is more likely to dissolve a solute if their HSP values are similar.

Caption: Logical workflow for predicting solubility based on molecular properties.

Predicted Solubility Profile

Based on the predicted moderately polar and hydrogen-bonding nature of the target molecule, the following solubility profile is anticipated:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , and in polar protic solvents like Methanol and Ethanol . These solvents can effectively solvate the molecule through strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility: In solvents of intermediate polarity like Acetone , Ethyl Acetate , and Dichloromethane . These solvents can engage in some polar interactions but may be less effective at solvating both the polar and non-polar regions of the molecule simultaneously.

-

Low to Insoluble: In nonpolar solvents such as Toluene , Hexane , and Cyclohexane . The significant difference in polarity and the inability of these solvents to form hydrogen bonds will likely result in poor solvation.

Quantitative Guidance with Hansen Solubility Parameters

The table below presents the HSP for a range of common organic solvents. Solvents with HSP values closer to those of the solute are predicted to be better solvents. While the exact HSP of this compound is unknown, we can infer that it will have significant δP and δH components.

| Solvent | Polarity Index | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Predicted Solubility |

| Hexane | 0.1 | 14.9 | 0.0 | 0.0 | Low |

| Toluene | 2.4 | 18.0 | 1.4 | 2.0 | Low |

| Dichloromethane | 3.1 | 18.2 | 6.3 | 6.1 | Moderate |

| Acetone | 5.1 | 15.5 | 10.4 | 7.0 | Moderate to High |

| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 | Moderate |

| Ethanol | 4.3 | 15.8 | 8.8 | 19.4 | High |

| Methanol | 5.1 | 15.1 | 12.3 | 22.3 | High |

| DMF | 6.4 | 17.4 | 13.7 | 11.3 | High |

| DMSO | 7.2 | 18.4 | 16.4 | 10.2 | High |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Given the lack of empirical data, the following protocol provides a robust, validated method for determining the thermodynamic solubility of this compound.[1][2][3][4][5]

Principle

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.[1][2][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

While experimental solubility data for this compound is not currently available in the public domain, a detailed analysis of its molecular structure allows for robust predictions of its behavior in a range of organic solvents. The compound is anticipated to be moderately polar, with a high capacity for hydrogen bonding, suggesting good solubility in polar protic and aprotic solvents. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. This guide serves as a foundational tool for any scientist working with this compound, enabling informed decisions in experimental design and process development.

References

A Technical Guide to the Spectroscopic Profile of Methyl 4-fluoro-1H-indazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of methyl 4-fluoro-1H-indazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of a fluorine atom and a methyl ester group onto the indazole scaffold in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline, and spectroscopic techniques are the gold standard for this purpose. This guide delves into the predicted spectroscopic signature of this molecule, providing a foundational reference for its synthesis and future studies.

A plausible synthetic route to the target compound can be adapted from the synthesis of its isomer, methyl 5-fluoro-1H-indazole-3-carboxylate. This would likely involve the esterification of the corresponding carboxylic acid, which can be synthesized from appropriate starting materials.[1]

Molecular Structure

The structural framework of this compound forms the basis for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~13.0 - 13.5 | br s | 1H | N1-H | - |

| ~8.2 - 8.4 | d | 1H | H-3 | J(H3,H7) ≈ 0.8 |

| ~7.8 - 8.0 | d | 1H | H-6 | J(H6,H7) ≈ 8.5 |

| ~7.4 - 7.6 | dd | 1H | H-7 | J(H7,H6) ≈ 8.5, J(H7,F4) ≈ 4.5 |

| ~3.9 - 4.0 | s | 3H | O-CH₃ | - |

Causality Behind Predictions: The chemical shifts are predicted based on the known electronic effects of the indazole ring system and the substituents.[2][3] The N-H proton is expected to be significantly deshielded and appear as a broad singlet. The aromatic protons will be in the downfield region, with their multiplicity determined by coupling to adjacent protons and the fluorine atom. The methyl ester protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (ester) |

| ~155 - 158 (d) | C-4 (J(C-F) ≈ 250 Hz) |

| ~140 - 142 | C-7a |

| ~135 - 137 | C-3 |

| ~125 - 127 | C-5 |

| ~122 - 124 (d) | C-6 (J(C-F) ≈ 15 Hz) |

| ~120 - 122 | C-3a |

| ~115 - 117 (d) | C-7 (J(C-F) ≈ 5 Hz) |

| ~52 - 53 | O-CH₃ |

Causality Behind Predictions: The chemical shifts are estimated based on the analysis of similar substituted indazoles.[4][5] The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The other carbons in the aromatic ring will also exhibit smaller couplings to the fluorine atom. The carbonyl carbon of the ester will be the most deshielded carbon atom.[6]

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Predicted J-coupling (Hz) |

| -110 to -130 | m | J(F,H7) ≈ 4.5, J(F,H6) ≈ 8.0 |

Causality Behind Predictions: The chemical shift of the fluorine atom is predicted based on its position on the aromatic ring.[7][8] It is expected to appear as a multiplet due to coupling with the neighboring aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule.[9]

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Figure 2: Workflow for NMR spectroscopic analysis.

Trustworthiness of the Protocol: This protocol ensures reliability by using a suitable deuterated solvent for good resolution, filtering to remove paramagnetic impurities that can broaden signals, and proper instrument setup (locking and shimming) for optimal magnetic field homogeneity.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, sharp | N-H stretch |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Weak | Aliphatic C-H stretch (O-CH₃) |

| ~1715 - 1730 | Strong | C=O stretch (ester) |

| ~1600 - 1620 | Medium | C=C stretch (aromatic) |

| ~1250 - 1300 | Strong | C-O stretch (ester, asymmetric) |

| ~1100 - 1150 | Strong | C-O stretch (ester, symmetric) |

| ~1000 - 1050 | Strong | C-F stretch |

Causality Behind Predictions: The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[12][13][14] The strong carbonyl stretch of the ester is a key diagnostic peak. The N-H stretch, aromatic C-H stretches, and the C-F stretch are also expected to be prominent features in the spectrum.

Experimental Protocol for FTIR Spectroscopy

Figure 3: Workflow for FTIR spectroscopic analysis using an ATR accessory.

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is a modern and reliable method for analyzing solid samples, requiring minimal sample preparation and ensuring good contact for a strong signal.[15][16][17] Collecting a background spectrum is essential to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 108 | [C₇H₄FN]⁺ |

Causality Behind Predictions: The predicted fragmentation pattern is based on the known stability of fragments from indazole and ester-containing compounds.[18][19][20] The molecular ion peak is expected to be observed. Common fragmentation pathways include the loss of the methoxy group from the ester and the loss of the entire carbomethoxy group.

Proposed Fragmentation Pathway

Figure 4: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

Figure 5: Workflow for ESI-mass spectrometry analysis.

Trustworthiness of the Protocol: This protocol ensures reliable data by using a dilute solution to prevent detector saturation and a suitable solvent for efficient electrospray. The addition of a modifier enhances the ionization efficiency, leading to a stronger signal for the molecular ion.[21][22][23][24]

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for the scientific community. The causality-driven explanations for the predicted spectral features, grounded in established spectroscopic principles and data from analogous compounds, offer a high degree of confidence in the provided information. This guide will undoubtedly facilitate the synthesis, identification, and further investigation of this promising molecule in the pursuit of novel therapeutics.

References

- 1. METHYL 5-FLUORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Spectrum: Esters [quimicaorganica.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. rtilab.com [rtilab.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for Methyl 4-fluoro-1H-indazole-5-carboxylate

Abstract

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique structure allows for versatile interactions with a range of biological targets. This guide focuses on a specific, novel derivative, Methyl 4-fluoro-1H-indazole-5-carboxylate, to delineate a strategic, field-proven approach for identifying its most probable therapeutic targets. By analyzing the compound's structure—the indazole core, the 4-fluoro substituent, and the 5-carboxylate group—we can form rational hypotheses about its mechanism of action. This whitepaper will primarily explore two high-probability target classes: Protein Kinases and Poly(ADP-ribose) Polymerase (PARP) enzymes . For each class, we will present the scientific rationale, detail robust experimental workflows for target validation, and provide the necessary protocols to guide laboratory investigation. Our approach emphasizes a logical progression from broad, unbiased screening to specific, cell-based target engagement, ensuring a high degree of scientific rigor and confidence in the results.

Introduction: Deconstructing the Therapeutic Potential

The journey of a small molecule from a chemical entity to a therapeutic agent begins with a deep understanding of its potential biological targets. This compound is a compound of interest not just for its novelty, but for the proven therapeutic relevance of its constituent parts.

-

The Indazole Scaffold: This bicyclic aromatic system is a cornerstone of modern drug design, prized for its ability to mimic the purine base of ATP and engage in key hydrogen bonding patterns within enzyme active sites.[3][4] Its presence is a strong indicator of potential interactions with ATP-dependent enzymes. Marketed drugs containing this scaffold, such as Pazopanib (kinase inhibitor) and Niraparib (PARP inhibitor), highlight its versatility.[2][5]

-

The Strategic Role of the 4-Fluoro Group: Fluorine substitution is a powerful tool in medicinal chemistry.[6][7] The high electronegativity of the fluorine atom at the 4-position can profoundly influence the molecule's properties by:

-

Modulating Basicity: Lowering the pKa of the nearby indazole nitrogen, which can alter hydrogen bonding capabilities.[6]

-

Enhancing Binding Affinity: Forming favorable electrostatic or even halogen-bond interactions within a protein binding pocket.[7][8][9]

-

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[6]

-

-

The Methyl 5-Carboxylate Ester: This functional group offers two key possibilities. It can act as a hydrogen bond acceptor, contributing directly to target binding. Alternatively, it serves as a synthetic handle; as a prodrug, it can be hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which may be the active form of the molecule. This also presents an opportunity for future lead optimization through amidation to explore new interactions.

Based on this structural analysis, we will now explore the most promising therapeutic target classes.

Primary Hypothesized Target Class: Protein Kinases

The human kinome, with over 500 members, is one of the most critical target families in drug discovery, particularly in oncology. The structural similarity of the indazole scaffold to the purine ring of ATP makes it a prime candidate for kinase inhibition.[5] Drugs like Axitinib and Pazopanib, both indazole-based, are potent multi-kinase inhibitors that function by blocking aberrant signaling pathways driving tumor growth and angiogenesis.[10][11][12][13]

2.1. Rationale and Potential Mechanism of Action

The primary mechanism for indazole-based kinase inhibitors is competitive binding at the ATP pocket of the enzyme's catalytic domain.[13] This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.[13] Given the precedent set by approved drugs, the most probable targets for an indazole derivative are receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)[10][13]

-

Fibroblast Growth Factor Receptors (FGFRs)[14]

2.2. Experimental Workflow for Kinase Target Identification and Validation

A multi-step, hierarchical approach is essential to move from a broad hypothesis to a confirmed, high-confidence target. This workflow ensures that resources are used efficiently, starting with broad, cost-effective screens and progressing to more complex, physiologically relevant assays.

Caption: A hierarchical workflow for kinase inhibitor target validation.

2.3. Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

-

Objective: To perform an unbiased screen of the compound against a large panel of kinases to identify initial hits and assess selectivity.

-

Causality: Starting with a broad panel is critical to avoid confirmation bias and to understand the compound's selectivity profile early. A highly promiscuous compound may have toxicity liabilities, while a highly selective one offers a clearer path to clinical development.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a comprehensive panel (e.g., KinomeScan™, KINOMEscan®) at a single high concentration (e.g., 1 or 10 µM).

-

Data Analysis: The primary output is typically "% Inhibition" at the tested concentration. Identify "hits" as kinases inhibited by >90%.

-

Self-Validation: The screening service must provide data for a control inhibitor (e.g., Staurosporine) to validate the performance of each assay plate.

-

Protocol 2: IC50 Determination for Primary Hits

-

Objective: To determine the potency (IC50 value) of the compound against the primary hits identified in the initial screen.

-

Methodology:

-

Compound Dilution: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO.

-

Kinase Assay: For each hit kinase, perform an in vitro activity assay (e.g., radiometric [³³P]-ATP incorporation or fluorescence-based assay). The assay should include the kinase, its specific substrate, ATP, and the serially diluted compound.

-

Data Analysis: Measure kinase activity at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Data Presentation: Summarize the results in a table for clear comparison.

-